molecular formula C27H23BN4O2 B11108493 {N-[(amino-kappaN)(6-oxo-2,4,5,6-tetrahydro-7H-indazol-7-ylidene-kappaN~1~)methyl]benzamidato}(diphenyl)boron

{N-[(amino-kappaN)(6-oxo-2,4,5,6-tetrahydro-7H-indazol-7-ylidene-kappaN~1~)methyl]benzamidato}(diphenyl)boron

Cat. No.: B11108493
M. Wt: 446.3 g/mol
InChI Key: VXCFJGNJFXDPPX-UHFFFAOYSA-N
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Description

The compound {N-[(amino-kappaN)(6-oxo-2,4,5,6-tetrahydro-7H-indazol-7-ylidene-kappaN~1~)methyl]benzamidato}(diphenyl)boron is a complex organoboron compound. It features a unique structure that combines an indazole moiety with a boron center, making it an interesting subject for research in various fields, including chemistry, biology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {N-[(amino-kappaN)(6-oxo-2,4,5,6-tetrahydro-7H-indazol-7-ylidene-kappaN~1~)methyl]benzamidato}(diphenyl)boron typically involves the following steps:

    Formation of the Indazole Moiety: The indazole ring is synthesized through a cyclization reaction involving hydrazine and a suitable ketone or aldehyde.

    Boron Coordination: The indazole derivative is then reacted with a boron-containing reagent, such as diphenylborinic acid, under controlled conditions to form the boron-coordinated complex.

Industrial Production Methods

Industrial production of this compound may involve:

    Batch Processing: Utilizing large-scale reactors to carry out the synthesis in batches.

    Continuous Flow Synthesis: Employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

{N-[(amino-kappaN)(6-oxo-2,4,5,6-tetrahydro-7H-indazol-7-ylidene-kappaN~1~)methyl]benzamidato}(diphenyl)boron: undergoes various types of reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states of boron.

    Reduction: Reduction reactions can modify the indazole moiety or the boron center.

    Substitution: The compound can participate in substitution reactions, where ligands around the boron center are replaced.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Various nucleophiles or electrophiles can be employed under mild to moderate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acids, while reduction can produce boron-hydride complexes.

Scientific Research Applications

{N-[(amino-kappaN)(6-oxo-2,4,5,6-tetrahydro-7H-indazol-7-ylidene-kappaN~1~)methyl]benzamidato}(diphenyl)boron: has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored for its role in drug design and development.

    Industry: Utilized in the development of advanced materials and sensors.

Mechanism of Action

The mechanism by which {N-[(amino-kappaN)(6-oxo-2,4,5,6-tetrahydro-7H-indazol-7-ylidene-kappaN~1~)methyl]benzamidato}(diphenyl)boron exerts its effects involves:

    Molecular Targets: The compound may interact with specific enzymes or receptors, altering their activity.

    Pathways Involved: It can modulate signaling pathways, leading to changes in cellular processes such as proliferation or apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • {N-[(amino-kappaN)(6-oxo-2,4,5,6-tetrahydro-7H-indazol-7-ylidene-kappaN~1~)methyl]benzamidato}(phenyl)boron
  • {N-[(amino-kappaN)(6-oxo-2,4,5,6-tetrahydro-7H-indazol-7-ylidene-kappaN~1~)methyl]benzamidato}(methyl)boron

Uniqueness

The uniqueness of {N-[(amino-kappaN)(6-oxo-2,4,5,6-tetrahydro-7H-indazol-7-ylidene-kappaN~1~)methyl]benzamidato}(diphenyl)boron lies in its specific combination of the indazole moiety with a diphenylboron center, which imparts distinct chemical and biological properties not found in similar compounds.

Properties

Molecular Formula

C27H23BN4O2

Molecular Weight

446.3 g/mol

IUPAC Name

N-(7-oxo-11,11-diphenyl-2,10-diaza-1-azonia-11-boranuidatricyclo[6.3.1.04,12]dodeca-1(12),3,8-trien-9-yl)benzamide

InChI

InChI=1S/C27H23BN4O2/c33-23-17-16-20-18-29-32-25(20)24(23)26(30-27(34)19-10-4-1-5-11-19)31-28(32,21-12-6-2-7-13-21)22-14-8-3-9-15-22/h1-15,18,29,31H,16-17H2,(H,30,34)

InChI Key

VXCFJGNJFXDPPX-UHFFFAOYSA-N

Canonical SMILES

[B-]1(NC(=C2C(=O)CCC3=CN[N+]1=C32)NC(=O)C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6

Origin of Product

United States

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